Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium trifluoroborate salts are a class of nucleophilic boron reagents that have emerged as significant players in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared and are indefinitely stable to air and moisture . They are used in the synthesis of various natural products and biologically significant analogues .
Synthesis Analysis
Potassium trifluoroborate salts can be prepared using a variety of routes . A new synthetic method for the preparation of potassium organotrifluoroborates involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates can be prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Chemical Reactions Analysis
Potassium trifluoroborate salts are used in Suzuki-Miyaura cross-coupling reactions . They are also used in Rh-catalyzed addition reactions . Initial investigations focused on the cross-coupling of these alkyltrifluoroborates with aryl- and 1-alkenyl trifluoromethanesulfonates .Physical And Chemical Properties Analysis
Potassium trifluoroborate salts are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Scientific Research Applications
Synthesis and Cross-Coupling Reactions : Potassium Boc-protected aminomethyltrifluoroborate, a primary aminomethyl equivalent, was successfully synthesized through a "one-pot" process and used in Suzuki-Miyaura cross-coupling reactions with a variety of both aryl and hetaryl chlorides, yielding good to excellent results (Molander & Shin, 2011).
Copper-Catalyzed Trifluoromethylation : Potassium (trifluoromethyl)trimethoxyborate was introduced as a new CF(3) nucleophile source in copper-catalyzed trifluoromethylation reactions. This approach allows the conversion of various aryl iodides into benzotrifluorides under mild, base-free conditions (Knauber et al., 2011).
Hydrogenation to β-Trifluoromethylstyrenes : A Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate provided either the (Z)- or (E)-isomer of the vinylborate in high purity. This process allowed the synthesis of various (Z)- or (E)-β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
Improved Synthesis Techniques : The improved synthesis of potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been developed, highlighting its potential as a valuable reagent in various chemical applications (Molander & Hoag, 2003).
Lewis Acid Promoted Reactions : Potassium phenylethynyltrifluoroborate and potassium styryltrifluoroborates reacted with α,α-dichlorinated aldimines in the presence of BF3·OEt2 as a Lewis acid, yielding functionalized propargylamines and allylamines (Stas & Tehrani, 2007).
Safety And Hazards
Future Directions
The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability . Future research may focus on the application of chiral biphenol catalysts and trifluoroborate salts to overcome the limitations of current methods .
properties
IUPAC Name |
potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGGFLESBOHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate | |
CAS RN |
1705578-16-0 | |
Record name | Borate(1-), [3-[(3-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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